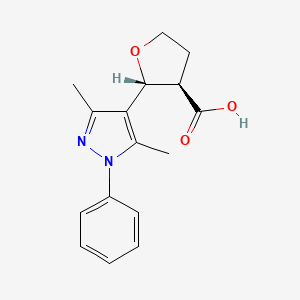

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDIAFMUQPDPN-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)[C@H]3[C@@H](CCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The phenyl and methyl groups on the pyrazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic carboxylic acids with structural analogs varying in substituents, ring systems, and stereochemistry. Below is a comparative analysis with key analogs:

Structural Analogs

*Note: Molecular weights for compounds in and are estimated based on formulas.

Functional and Pharmacological Comparisons

- Pyrazole vs.

- Thiazolidine/Piperazine Derivatives: Compounds like those in feature thiazolidine and piperazine rings, which are common in antidiabetic (e.g., thiazolidinediones) and antipsychotic drugs, respectively. The target compound’s oxolane-pyrazole system lacks these established pharmacophores but may offer novel selectivity .

- Beta-Lactam Analogs: The penicillin-like structure in highlights the importance of the beta-lactam ring for antibacterial activity.

Physicochemical Properties

- Stereochemical Impact : The (2R,3R) configuration may confer superior target engagement over racemic mixtures or other enantiomers, as seen in chiral drugs like ibuprofen.

Biologische Aktivität

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring linked to an oxolane structure with a carboxylic acid functional group, suggesting various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for this compound is (2R,3R)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid. Its molecular formula is , and it has been identified as a potential bioactive molecule with various therapeutic implications.

| Property | Value |

|---|---|

| Molecular Weight | 256.29 g/mol |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | 2.5 |

The biological activity of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The pyrazole moiety is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. This mechanism suggests potential applications in treating inflammatory diseases and cancer.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. The specific compound has been explored for its potential as an antimicrobial agent, although detailed studies are still required to establish its efficacy.

Anticancer Potential

Preliminary studies suggest that (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid may possess anticancer properties. Pyrazole derivatives have been implicated in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study involving pyrazole derivatives demonstrated that certain compounds could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Enzyme Inhibition : Another investigation revealed that pyrazole-based compounds could act as inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis .

Toxicity and Safety Profile

The safety profile of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid remains to be fully elucidated. Preliminary assessments indicate low toxicity levels; however, further studies are necessary to evaluate its long-term effects and potential side effects in vivo.

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-ketoesters to generate the 3,5-dimethyl-1-phenylpyrazole core.

- Oxolane ring construction : Stereoselective cyclization via acid-catalyzed ring-closing metathesis or epoxycarboxylate intermediates to form the tetrahydrofuran (oxolane) ring.

- Carboxylic acid functionalization : Hydrolysis of ester intermediates using NaOH or LiOH under reflux conditions .

Critical considerations : Use chiral catalysts or resolving agents to maintain the (2R,3R) stereochemistry. Monitor reaction progress via TLC or HPLC (see Question 3 ).

Q. How can the stereochemical purity of this compound be validated?

Employ a combination of analytical techniques:

- Chiral HPLC : Use a mobile phase of methanol/water with 0.2 M monobasic sodium phosphate and 0.4 M tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) to resolve enantiomers .

- Nuclear Magnetic Resonance (NMR) : Compare coupling constants (e.g., ) with literature values for (2R,3R) configurations.

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if novel derivatives are synthesized .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate diastereomers or impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline yield.

- HPLC : For high-purity batches (>95%), employ preparative HPLC with C18 columns and a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/phenyl substitutions) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. How should researchers address contradictions in solubility or stability data across studies?

Discrepancies often arise from:

- Solvent polarity effects : Test solubility in DMSO, water, and ethanol under controlled pH (e.g., 7.4 for physiological relevance).

- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Batch variability : Compare multiple synthesis lots using NMR and HPLC to identify impurity-driven inconsistencies .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Validate with experimental IC₅₀ values.

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .

- Quantum mechanical (QM) calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

Methodological Notes

- Data validation : Cross-reference experimental results with orthogonal techniques (e.g., HPLC purity vs. NMR integration).

- Stereochemical integrity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis .

- Troubleshooting : For low reaction yields, optimize temperature, catalyst loading (e.g., Pd for cross-coupling), or protecting group strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.